methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
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Description
“Methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate” is a chemical compound with the molecular formula C22H17F3N2O4 and a molecular weight of 430.383 . It is available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc .
Molecular Structure Analysis
The compound has a complex structure that includes a dihydropyridine ring attached to a trifluoromethylated phenyl group and an amido benzoate group . The InChI code for the compound is InChI=1/C22H17F3N2O4/c1-31-21(30)15-6-10-17(11-7-15)26-19(28)18-3-2-12-27(20(18)29)13-14-4-8-16(9-5-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The solubility of the compound in DMSO is unknown . The compound has a melting point of 202 - 205°C .Safety and Hazards
Future Directions
The compound could potentially be developed for scientific research needs . Given the neuroprotective and anti-inflammatory properties of similar compounds , it might be interesting to explore these aspects of “methyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate” in future studies.
Properties
IUPAC Name |
methyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4/c1-31-21(30)15-6-10-17(11-7-15)26-19(28)18-3-2-12-27(20(18)29)13-14-4-8-16(9-5-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNMDOUXWXPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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